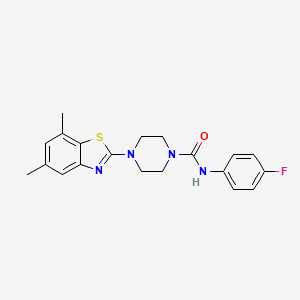

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a fluorophenyl group, and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the fluorophenyl group to the piperazine derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactions and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds derived from the benzothiazole and piperazine moieties exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have shown that it can inhibit the activity of efflux pumps in bacteria such as Staphylococcus epidermidis, enhancing the efficacy of existing antibiotics like erythromycin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways makes it a candidate for further development as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of apoptotic pathways .

Enzyme Inhibition

Inhibitory effects on enzymes such as tyrosinase have been documented, suggesting potential applications in skin-related disorders and cosmetic formulations aimed at reducing hyperpigmentation . The structure-activity relationship studies indicate that modifications to the piperazine and benzothiazole moieties can enhance inhibitory potency.

Biological Research

Mechanistic Studies

The compound's interactions with biological macromolecules, including proteins and nucleic acids, are being studied to elucidate its mechanism of action. Understanding how this compound binds to and modulates the activity of specific receptors or enzymes can provide insights into its therapeutic potential .

Drug Development

As a lead compound, it serves as a template for the synthesis of new derivatives with improved pharmacological profiles. The exploration of structure-activity relationships (SAR) is crucial for optimizing efficacy and minimizing toxicity in drug development processes.

Material Science

Organic Electronics

The unique electronic properties of compounds containing benzothiazole and piperazine structures make them suitable candidates for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Benzothiazolyl)aniline: Shares the benzo[d]thiazole core but lacks the piperazine and fluorophenyl groups.

4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Similar in structure but with different substituents and applications.

Uniqueness

4-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Biologische Aktivität

The compound 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive understanding of its effects and mechanisms.

Chemical Structure

The compound belongs to the class of piperazine derivatives and incorporates a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Profiles : In vitro assays revealed that the compound has IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically, the IC50 for MCF-7 was reported at approximately 10 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis indicates that treatment leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells . This suggests that the compound may activate intrinsic apoptotic pathways.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against antibiotic-resistant strains. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

A notable study published in MDPI highlighted the synthesis and biological evaluation of related benzothiazole derivatives. The study found that modifications on the benzothiazole ring significantly influenced biological activity. Derivatives with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that the presence of a fluorine atom in the phenyl ring significantly enhances both cytotoxicity and selectivity towards cancer cells. For example:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10 | Anticancer |

| 4-(3-chlorophenyl)piperazine-1-carboxamide | 25 | Anticancer |

| 4-(5-methylbenzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | 15 | Anticancer |

Eigenschaften

IUPAC Name |

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4OS/c1-13-11-14(2)18-17(12-13)23-20(27-18)25-9-7-24(8-10-25)19(26)22-16-5-3-15(21)4-6-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIQPTWODKTPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.